molecular formula C7H7ClN2S B1520153 Benzo[d]thiazol-5-amine hydrochloride CAS No. 854067-25-7

Benzo[d]thiazol-5-amine hydrochloride

Cat. No. B1520153
CAS RN: 854067-25-7
M. Wt: 186.66 g/mol
InChI Key: KUANKZPGDHMPKB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 854067-25-7 . It has a molecular weight of 186.66 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H7ClN2S . The InChI Code is 1S/C7H6N2S.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Synthesis in Drug Discovery

Benzo[d]thiazol-5-amine hydrochloride plays a significant role in the synthesis of various compounds in drug discovery. Durcik et al. (2020) describe the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as building blocks in drug discovery. These compounds can be substituted at different positions, allowing extensive exploration of chemical space for potential drug targets (Durcik et al., 2020).

Anticancer Activity

Research on this compound derivatives has shown promising results in cancer treatment. Kumbhare et al. (2014) synthesized isoxazole derivatives that exhibited significant anti-cancer activity against various cancer cell lines. These compounds, particularly compound 20c, induced cell cycle arrest and apoptosis through the activation of p53, highlighting their potential as cancer therapeutics (Kumbhare et al., 2014).

Antimicrobial and Analgesic Properties

This compound derivatives have also demonstrated antimicrobial and analgesic activities. Pulina et al. (2018) synthesized compounds that showed comparable or better activity than reference drugs in terms of analgesic and antimicrobial properties (Pulina et al., 2018). Reddy and Reddy (2010) further confirmed the antibacterial and antifungal activities of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines (Reddy & Reddy, 2010).

Green Chemistry and Sustainable Synthesis

In the context of green chemistry, Wagare et al. (2019) developed an environmentally friendly microwave-assisted one-pot synthesis of imidazothiadiazoles, highlighting the versatility of this compound in sustainable chemical synthesis (Wagare et al., 2019).

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their distinctive structures and broad spectrum of biological effects . They have been found to have potential anti-tubercular and anti-inflammatory properties , indicating potential future directions for research and development.

properties

IUPAC Name

1,3-benzothiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANKZPGDHMPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670728
Record name 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854067-25-7
Record name 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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